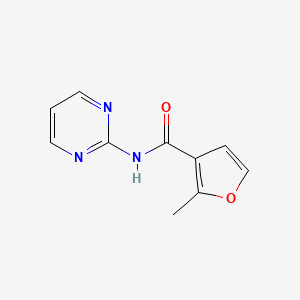
ethyl 1-(3-methyl-4-nitrobenzoyl)-4-piperidinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1-(3-methyl-4-nitrobenzoyl)-4-piperidinecarboxylate, also known as Ethyl 3-methyl-4-nitrobenzoyl-4-piperidylcarboxylate, is a chemical compound that has been studied extensively for its potential use in scientific research. This compound is a derivative of piperidine and has been found to have a range of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of ethyl 1-(3-methyl-4-nitrobenzoyl)-4-piperidinecarboxylate 1-(3-methyl-4-nitrobenzoyl)-4-piperidinecarboxylate is not fully understood. However, it is believed that this compound acts by modulating the activity of certain neurotransmitters in the brain, including dopamine and serotonin. It may also act by inhibiting the activity of certain enzymes involved in the breakdown of these neurotransmitters.
Biochemical and Physiological Effects:
This compound 1-(3-methyl-4-nitrobenzoyl)-4-piperidinecarboxylate has been found to have a range of biochemical and physiological effects. This compound has been shown to have anti-inflammatory and analgesic effects, which may make it useful in the treatment of pain and inflammation. It has also been found to have anticonvulsant effects, which may make it useful in the treatment of epilepsy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using ethyl 1-(3-methyl-4-nitrobenzoyl)-4-piperidinecarboxylate 1-(3-methyl-4-nitrobenzoyl)-4-piperidinecarboxylate in lab experiments is that it has been extensively studied and its properties are well understood. This makes it a reliable compound to use in research. However, one limitation of using this compound is that it may have unwanted side effects, which may need to be carefully monitored.
Direcciones Futuras
There are many potential future directions for research on ethyl 1-(3-methyl-4-nitrobenzoyl)-4-piperidinecarboxylate 1-(3-methyl-4-nitrobenzoyl)-4-piperidinecarboxylate. One possible direction is to further investigate its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another possible direction is to study its effects on other neurotransmitters in the brain, such as glutamate and GABA. Additionally, it may be useful to investigate the potential side effects of this compound and how they can be minimized.
Métodos De Síntesis
The synthesis of ethyl 1-(3-methyl-4-nitrobenzoyl)-4-piperidinecarboxylate 1-(3-methyl-4-nitrobenzoyl)-4-piperidinecarboxylate involves the reaction of ethyl 4-piperidinecarboxylate with 3-methyl-4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using standard techniques such as column chromatography.
Aplicaciones Científicas De Investigación
Ethyl 1-(3-methyl-4-nitrobenzoyl)-4-piperidinecarboxylate 1-(3-methyl-4-nitrobenzoyl)-4-piperidinecarboxylate has been studied extensively for its potential use in scientific research. This compound has been found to have a range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
ethyl 1-(3-methyl-4-nitrobenzoyl)piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O5/c1-3-23-16(20)12-6-8-17(9-7-12)15(19)13-4-5-14(18(21)22)11(2)10-13/h4-5,10,12H,3,6-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPSLWFZKJCJJFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)C2=CC(=C(C=C2)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(1H-indazol-1-yl)propyl]-7-methoxychromane-3-carboxamide](/img/structure/B5680888.png)



![4-[4-(diethylamino)benzylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5680908.png)
![2-[4-(2-furyl)-3H-1,5-benzodiazepin-2-yl]phenol](/img/structure/B5680916.png)
![4-(1H-imidazol-1-yl)-N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]benzamide](/img/structure/B5680924.png)
![9-[(3-ethyl-1H-pyrazol-5-yl)carbonyl]-2-[3-(1H-imidazol-1-yl)propyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5680930.png)
![5-[5-(1H-pyrazol-1-ylmethyl)-2-furyl]-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole](/img/structure/B5680947.png)
![4-isopropyl-2-{3-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}pyrimidine](/img/structure/B5680959.png)
![5-tert-butyl-4-{[2-oxo-3-(trifluoromethyl)pyridin-1(2H)-yl]methyl}-2-furamide](/img/structure/B5680960.png)


